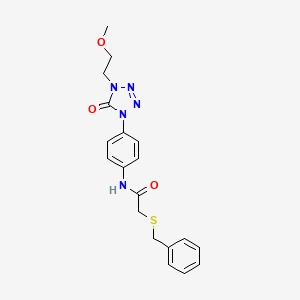

2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Description

The compound 2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a tetrazole-based molecule featuring a benzylthioacetamide moiety and a methoxyethyl-substituted tetrazol-5-one ring. Its molecular formula is C₁₈H₁₉N₅O₃S (molecular weight: 393.44 g/mol). The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in drug design . The methoxyethyl group may improve solubility, while the benzylthio moiety contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-27-12-11-23-19(26)24(22-21-23)17-9-7-16(8-10-17)20-18(25)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWGLSKYPKFXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzylthio group, a tetrazole moiety, and an acetamide functional group. The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Benzylthio Group : Reacting benzyl chloride with thiourea.

- Synthesis of the Tetrazole Moiety : Utilizing 2-methoxyethyl and other reagents to create the tetrazole ring.

- Final Coupling Reaction : Combining the synthesized components to form the final structure.

Biological Activity

Research has demonstrated that compounds with similar structures exhibit a variety of biological activities including:

- Antimicrobial Activity : Many thiazole and tetrazole derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives of tetrazoles have been reported to possess potent activity against various pathogens, including resistant strains .

- Anti-inflammatory Effects : Some studies have indicated that benzothiazole derivatives can inhibit pro-inflammatory enzymes like 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range .

- Anticancer Potential : The compound's structural components suggest potential activity against cancer cell lines. For example, related compounds have demonstrated inhibitory effects on proliferation in human liver and breast cancer cell lines .

The mechanisms underlying the biological activities of this compound are hypothesized to involve:

- Enzyme Inhibition : The benzylthio group may interact with thiol-containing enzymes, leading to inhibition of key metabolic pathways.

- Receptor Modulation : The tetrazole moiety could modulate receptor activity involved in inflammatory responses or tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : Research indicated that certain tetrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimal inhibitory concentrations (MIC) below 50 µg/mL .

- Anti-inflammatory Research : A study focused on benzothiazole derivatives showed promising results in reducing inflammation through inhibition of LO, suggesting potential therapeutic applications for inflammatory diseases .

- Cancer Cell Line Testing : Compounds structurally related to this compound were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer), revealing moderate to high inhibitory effects on cell proliferation .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The primary analogs of interest include:

- 2-((4-fluorophenyl)thio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide (CAS: 1396749-55-5) .

- Triazole-thione derivatives with halogenated phenylsulfonyl groups (e.g., compounds 7–9 in ) .

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Benzylthio vs. 4-Fluorophenylthio: The benzylthio group in the target compound introduces bulkiness and moderate lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.

- Methoxyethyl vs. Halogenated Substituents :

Tautomerism and Spectroscopic Properties

- Target Compound : The tetrazol-5-one ring exists predominantly in the oxo-tautomer form, as confirmed by the absence of ν(S-H) bands (~2500–2600 cm⁻¹) in IR spectra and the presence of ν(C=O) at ~1680 cm⁻¹ .

- Triazole-thione Analogs : Compounds 7–9 () exist as thione tautomers , with ν(C=S) at 1247–1255 cm⁻¹ and ν(NH) at 3278–3414 cm⁻¹, contrasting with the tetrazole-based oxo-tautomerism in the target compound .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.